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molecular formula C20H14ClN3O B8811760 (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanol

(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanol

Cat. No. B8811760
M. Wt: 347.8 g/mol
InChI Key: FDRODISLZBQQCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08653268B2

Procedure details

To a suspension of (3-chloropyrazin-2-yl)-(2-phenylquinolin-7-yl)-methanol (1.215 g, 3.49 mmol), phthalimide (566 mg, 3.85 mmol), and PS—PPh3 (loading 2.12 mmol/g; 3.29 g, 6.97 mmol) in dry THF (40 mL), cooled by ice/water, is added DIAD (830 μL, 852 mg, 4.22 mmol). The cooling bath is removed and the flask is vortexed at rt for Id. More phthalimide (50 mg, 0.34 mmol), PS—PPh3 (300 mg, 0.636 mmol), and DIAD (80 μL, 82 mg, 0.41 mmol) are added, and vortexing is continued for 2 d. The resin is filtered off on a glass frit (porosity M) and washed with CH2Cl2. The combined filtrates and washings are concentrated in vacuo and chromatographed on silica gel [Jones Flashmaster, 50 g/150 mL cartridge, eluting with CH2Cl2 (1-22)→2% EtOAc in CH2Cl2 (23-38)→5% (39-61)], mixed fractions are combined and chromatographed again [50 g/150 mL cartridge, eluting with CH2Cl2 (1-22)→2% EtOAc in CH2Cl2 (23-33)→3% (34-55)→5% (56-68)] to obtain the title compound as white foam. 1H NMR (CDCl3, 400 MHz) δ 7.14 (s, 1H), 7.43-7.55 (m, 3H), 7.72-7.79 (m, 3H), 7.82-7.90 (m, 4H), 8.09 (s, 1H), 8.09-8.14 (m, 2H), 8.22 (d, J=8.8 Hz, 1H), 8.40 (d, J=2.4 Hz, 1H), 8.51 (d, J=2.4 Hz, 1H). MS (ES+): m/z 476.9/478.9 (100/38) [MH+]. HPLC: tR=3.5 min (MicromassZQ, nonpolar—5 min).
Quantity
1.215 g
Type
reactant
Reaction Step One
Quantity
566 mg
Type
reactant
Reaction Step One
Name
Quantity
3.29 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
830 μL
Type
reactant
Reaction Step Three
Quantity
50 mg
Type
reactant
Reaction Step Four
Name
Quantity
300 mg
Type
reactant
Reaction Step Four
Name
Quantity
80 μL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH:8]([C:10]2[CH:19]=[C:18]3[C:13]([CH:14]=[CH:15][C:16]([C:20]4[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=4)=[N:17]3)=[CH:12][CH:11]=2)O)=[N:4][CH:5]=[CH:6][N:7]=1.[C:26]1(=[O:36])[NH:30][C:29](=[O:31])[C:28]2=[CH:32][CH:33]=[CH:34][CH:35]=[C:27]12.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CC(OC(/N=N/C(OC(C)C)=O)=O)C>C1COCC1>[Cl:1][C:2]1[C:3]([CH:8]([C:10]2[CH:19]=[C:18]3[C:13]([CH:14]=[CH:15][C:16]([C:20]4[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=4)=[N:17]3)=[CH:12][CH:11]=2)[N:30]2[C:26](=[O:36])[C:27]3[C:28](=[CH:32][CH:33]=[CH:34][CH:35]=3)[C:29]2=[O:31])=[N:4][CH:5]=[CH:6][N:7]=1

Inputs

Step One
Name
Quantity
1.215 g
Type
reactant
Smiles
ClC=1C(=NC=CN1)C(O)C1=CC=C2C=CC(=NC2=C1)C1=CC=CC=C1
Name
Quantity
566 mg
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O
Name
Quantity
3.29 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
830 μL
Type
reactant
Smiles
CC(C)OC(=O)/N=N/C(=O)OC(C)C
Step Four
Name
Quantity
50 mg
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O
Name
Quantity
300 mg
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
80 μL
Type
reactant
Smiles
CC(C)OC(=O)/N=N/C(=O)OC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath is removed
CUSTOM
Type
CUSTOM
Details
is vortexed at rt for Id
FILTRATION
Type
FILTRATION
Details
The resin is filtered off on a glass frit (porosity M)
WASH
Type
WASH
Details
washed with CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates and washings are concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel [Jones Flashmaster, 50 g/150 mL cartridge, eluting with CH2Cl2 (1-22)→2% EtOAc in CH2Cl2 (23-38)→5% (39-61)]
ADDITION
Type
ADDITION
Details
mixed fractions
CUSTOM
Type
CUSTOM
Details
chromatographed again
WASH
Type
WASH
Details
[50 g/150 mL cartridge, eluting with CH2Cl2 (1-22)→2% EtOAc in CH2Cl2 (23-33)→3% (34-55)→5% (56-68)]

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
ClC=1C(=NC=CN1)C(N1C(C2=CC=CC=C2C1=O)=O)C1=CC=C2C=CC(=NC2=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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